[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
Description
The compound [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (CID 154703349) is a bicyclic ether derivative with a molecular formula of C₇H₁₃NO₂ (). Its structure features a 2-oxabicyclo[2.1.1]hexane core, where position 4 is substituted with an aminomethyl group (-CH₂NH₂), and position 1 carries a hydroxymethyl group (-CH₂OH). Key identifiers include:
- SMILES:
C1C2(CC1(OC2)CO)CN - InChIKey:
SVGDSZWRQRWNGS-UHFFFAOYSA-N
This scaffold is part of a broader class of saturated bioisosteres designed to replace ortho-substituted phenyl rings in drug discovery, offering improved metabolic stability and three-dimensionality .
Properties
IUPAC Name |
[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGDSZWRQRWNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2306265-35-8 | |
| Record name | [4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol typically involves the following steps:
Formation of the Bicyclic Ring System: The bicyclo[2.1.1]hexane ring system can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Hydroxyl Group Addition: The hydroxyl group can be introduced through a hydroboration-oxidation reaction, where the double bond in the bicyclic ring system is first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is a bicyclic organic molecule featuring an oxabicyclo framework and an aminomethyl group. It has applications in various fields, including medicinal chemistry and drug development.
Scientific Research Applications
this compound's applications span interaction studies focusing on how this compound interacts with biological macromolecules.
Biological Activity
The biological activity of this compound has been explored through computer-aided predictions and experimental assays. Key aspects include:
- Antioxidant Properties: It may exhibit antioxidant activity, which is essential for mitigating oxidative stress in biological systems.
- Pharmacological Effects: Studies suggest potential therapeutic applications, including neuroprotective effects and modulation of neurotransmitter systems.
- Toxicity Assessments: Evaluations have indicated the importance of understanding both beneficial effects and possible toxicities associated with its use.
Synthesis
this compound can be synthesized through various methods, which is critical for producing the compound in sufficient quantities for further study.
Structural Information
The compound has the molecular formula . Other structural information includes :
- SMILES: C1C2(CC1(OC2)CO)CN
- InChI: InChI=1S/C7H13NO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-5,8H2
- InChIKey: SVGDSZWRQRWNGS-UHFFFAOYSA-N
Safety
The compound has the signal word "Danger" and Class 8 . Hazard statements include H302, H315, and H314 . Precautionary statements include P260, P264, P270, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P332+P313, P362, P405 and P501 .
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific bicyclic framework combined with functional groups that may offer distinct biological activities not found in similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminoindane | Indane structure with an amino group | Known for stimulant properties |
| 3-Aminobicyclo[2.2.1]heptane | Related bicyclic structure | Potential use in treating depression |
| 4-Aminobutylbenzene | Linear structure with an amine | Commonly used in industrial applications |
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may facilitate binding to active sites, while the hydroxyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
2-Oxabicyclo[2.1.1]hexane Derivatives
Heteroatom-Substituted Analogues
- Aza Analogues: {2-Azabicyclo[2.1.1]hexan-1-yl}methanol (C₆H₁₁NO) replaces the oxygen with nitrogen, altering hydrogen-bonding capacity and basicity .
- Carbocyclic Analogues : Bicyclo[2.1.1]hexane derivatives lack the oxygen atom, reducing polarity and increasing planarity (θ ≈75° vs. 80° in oxabicyclohexanes) .
Physicochemical and Geometric Properties
Geometric Parameters (vs. Ortho-Phenyl Rings) :
| Parameter | Ortho-Phenyl Ring | 2-Oxabicyclo[2.1.1]hexane | Bicyclo[1.1.1]pentane |
|---|---|---|---|
| Distance d (Å) | 3.0–3.1 | 3.6 | 2.8 |
| Distance r (Å) | 1.38–1.44 | 1.56–1.57 | 1.48 |
| Angle θ (degrees) | 7–8 | 80 | 58 |
The oxabicyclohexane scaffold provides a closer mimic to ortho-phenyl rings in angles φ₁ and φ₂ but introduces greater non-planarity (θ ≈80°), enhancing three-dimensionality for target binding .
Water Solubility and Metabolic Stability
- Water Solubility : Oxabicyclohexane derivatives generally exhibit higher solubility than carbocyclic analogues due to the oxygen atom’s polarity. For example, replacing phenyl with oxabicyclohexane in fluxapyroxad increased solubility .
- Metabolic Stability :
Antifungal Activity (Fluxapyroxad Analogues) :
| Compound | Fungal Growth Inhibition (Fusarium oxysporum) |
|---|---|
| Fluxapyroxad | High potency at low concentrations |
| Oxabicyclohexane 29 | Reduced potency at low concentrations |
| Carbocyclic 28 | Lowest activity |
The oxabicyclohexane scaffold retained partial activity, suggesting its utility in bioisosteric replacement despite reduced potency.
Lipid-Lowering Agents (Lomitapide Analogues):
Key Takeaways
Structural Flexibility : The 2-oxabicyclo[2.1.1]hexane core balances geometric similarity to phenyl rings with enhanced three-dimensionality, making it a versatile bioisostere.
Substituent Effects :
- Polar groups (-NH₂, -OH) improve solubility but may reduce metabolic stability.
- Halogens (e.g., -I, -F) and methyl groups modulate lipophilicity and enzyme interactions.
Biological Performance : While oxabicyclohexanes often improve metabolic stability, bioactivity retention varies by target, necessitating case-by-case optimization.
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Biological Activity
[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is a bicyclic compound with potential biological activities due to its unique structural features. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.
- Molecular Formula : CHNO
- Molecular Weight : 143.186 g/mol
- CAS Number : 2306265-35-8
Structural Characteristics
The compound features an aminomethyl group and a hydroxyl group attached to a bicyclo[2.1.1]hexane ring system, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Bicyclic Ring System : Achieved through a Diels-Alder reaction.
- Introduction of the Aminomethyl Group : Via reductive amination.
- Hydroxyl Group Addition : Through hydroboration-oxidation reactions.
Biological Mechanisms
The biological activity of this compound can be attributed to its interactions with specific molecular targets, such as enzymes or receptors. The aminomethyl group enhances binding affinity, while the hydroxyl group may facilitate hydrogen bonding, modulating the activity of target molecules.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens, making them potential candidates for drug development in infectious diseases.
Cytotoxicity Studies
Cytotoxicity assays have been performed using human monocyte cell lines (U-937). The effects on cell viability were assessed through the MTT assay, revealing that certain concentrations of the compound can significantly inhibit cell growth.
| Concentration (μg/mL) | Cell Viability (%) |
|---|---|
| 200 | 20 |
| 50 | 50 |
| 12.5 | 80 |
| 3.125 | 90 |
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms:
- Study on Antiparasitic Activity : A study on compounds with similar structures demonstrated significant efficacy against Plasmodium falciparum, suggesting that this compound could be effective against malaria parasites due to structural similarities that enhance interaction with key metabolic pathways .
- Cytotoxicity Assessment : In a cytotoxicity assessment involving various concentrations of similar compounds, it was found that compounds with bicyclic structures showed promising results in inhibiting cancer cell lines, indicating potential anticancer properties .
Q & A
How does the geometric profile of 2-oxabicyclo[2.1.1]hexane compare to ortho-substituted phenyl rings, and how can this inform bioisostere design?
Answer: The 2-oxabicyclo[2.1.1]hexane scaffold exhibits a ~0.2 Å longer substituent distance (r) and ~0.5 Å longer inter-substituent distance (d) compared to ortho-phenyl rings, with angles φ1 and φ2 closely matching phenyl rings (within 1–2°). However, its non-planarity (|θ| = 80°) contrasts sharply with the planar phenyl ring (|θ| = 7–8°). These properties make it a viable bioisostere when 3D character is advantageous. Researchers should use X-ray crystallography or DFT calculations to validate geometric compatibility in target binding pockets .
What methodological approaches are recommended for synthesizing 2-oxabicyclo[2.1.1]hexane derivatives?
Answer: Two robust methods are reported:
- Iodocyclization : Enables introduction of two or three exit vectors for functionalization, validated in drug and agrochemical scaffolds .
- Visible-light-induced [2π + 2σ] cycloaddition : Uses benzoylformate esters and bicyclo[1.1.0]butanes to generate polysubstituted derivatives, with aryl migration to the C2 position. This method requires triplet energy transfer catalysts (e.g., Ru(bpy)₃²⁺) and strict control of light intensity .
How does replacing an ortho-phenyl ring with 2-oxabicyclo[2.1.1]hexane affect lipophilicity, and how should this be quantified?
Answer: Substitution reduces lipophilicity by 0.5–1.4 units (clogP/logD). For example, in boscalid analogues, logD decreased from 3.6 (phenyl) to 2.7 (2-oxabicyclo[2.1.1]hexane). Use reversed-phase HPLC with logD columns (e.g., ChromLogD) or shake-flask partitioning to measure changes. Include carbocyclic analogues (e.g., bicyclo[2.1.1]hexane) as controls to isolate oxygen’s electronic effects .
What contradictions arise when comparing 2-oxabicyclo[2.1.1]hexane to other bioisosteres like bicyclo[1.1.1]pentane?
Answer: While 2-oxabicyclo[2.1.1]hexane better replicates phenyl ring angles (φ1/φ2), its non-planarity exceeds bicyclo[1.1.1]pentane (|θ| = 58°). This may reduce binding affinity in flat pockets but improve solubility. Resolve contradictions by co-crystallizing analogues with target proteins or conducting SAR studies with systematic substitutions .
How can researchers validate the bioisosteric equivalence of 2-oxabicyclo[2.1.1]hexane in biological assays?
Answer: Validate via:
- Binding affinity assays : Compare IC₅₀ values of phenyl- and bicyclo-containing analogues using SPR or ITC.
- Functional assays : Assess efficacy in cell-based models (e.g., enzyme inhibition).
- Physicochemical profiling : Confirm improved solubility/metabolic stability via PAMPA or microsomal stability assays. Include meta-benzene bioisosteres (e.g., cubane) as additional controls .
What are the key challenges in characterizing the stereochemistry of [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol?
Answer: The bicyclic core’s rigidity complicates NMR assignment of aminomethyl and methanol groups. Use NOESY/ROESY to probe spatial proximity and decoupling experiments for coupling constants. For absolute configuration, employ X-ray crystallography with heavy-atom derivatives (e.g., bromine) or chiral HPLC with Mosher’s acid derivatization .
How does solvolysis or fragmentation of 2-oxabicyclo[2.1.1]hexane derivatives impact synthetic yield?
Answer: Brosylate intermediates (e.g., compound 24) undergo competitive solvolysis (~23% displacement) and fragmentation (~32–33%), influenced by solvent nucleophilicity and temperature. Mitigate fragmentation by using polar aprotic solvents (e.g., DMF) at ≤0°C. Monitor reaction progress via LC-MS with deuterated standards .
What strategies optimize the incorporation of 2-oxabicyclo[2.1.1]hexane into drug-like molecules?
Answer:
- Exit vector engineering : Install functional groups (e.g., amines, alcohols) via iodocyclization to align with target pharmacophores .
- Late-stage diversification : Use ester moieties (e.g., in compound 19) for cross-coupling or amidation .
- Computational docking : Pre-screen analogues for steric/electronic compatibility with binding sites using molecular dynamics simulations .
How do electronic effects of the oxygen atom in 2-oxabicyclo[2.1.1]hexane influence hydrogen bonding?
Answer: The ether oxygen enhances hydrogen bond acceptance vs. carbocyclic analogues. Quantify via:
- NMR titration : Measure chemical shift changes in DMSO-d₆ with incremental addition of D₂O.
- Crystal packing analysis : Identify H-bond networks in X-ray structures (e.g., methanol-OH interactions in compound 23) .
What analytical techniques are critical for assessing the purity of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
